PHENYLPROPANOLAMINE HYDROCHLORIDE
Descripción
This compound is the hydrochloride salt form of phenylpropanolamine, an alpha- and beta-adrenergic receptor agonist with sympathomimetic activity. Phenylpropanolamine binds to and activates alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract resulting in vasoconstriction and reduction in swelling of nasal mucous membranes and reduction in tissue hyperemia, edema, and nasal congestion. This agent also stimulates the release of norepinephrine from its storage sites resulting in the effects already described. Finally, phenylpropanolamine indirectly stimulates beta-receptors producing tachycardia and a positive inotropic effect.
A sympathomimetic that acts mainly by causing release of NOREPINEPHRINE but also has direct agonist activity at some adrenergic receptors. It is most commonly used as a nasal vasoconstrictor and an appetite depressant.
Structure
2D Structure
3D Structure of Parent
Propiedades
Número CAS |
154-41-6 |
|---|---|
Fórmula molecular |
C9H13NO.ClH C9H14ClNO |
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
(1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1 |
Clave InChI |
DYWNLSQWJMTVGJ-JXLXBRSFSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
SMILES isomérico |
C[C@H]([C@@H](C1=CC=CC=C1)O)N.Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)N.Cl |
Apariencia |
Solid powder |
melting_point |
381 to 385 °F (NTP, 1992) |
Otros números CAS |
40626-29-7 154-41-6 2153-98-2 |
Descripción física |
Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
40626-29-7 |
Vida útil |
>2 years if stored properly |
Solubilidad |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dexatrim Hydrochloride, Phenylpropanolamine Norephedrine Phenylpropanolamine Phenylpropanolamine Hydrochloride Prolamine Propagest Triaminic DM |
Origen del producto |
United States |
Historical Context of Phenylpropanolamine Hydrochloride Academic Investigations
The academic and clinical investigation of phenylpropanolamine hydrochloride has evolved significantly since its creation. Initially explored for its basic physiological effects, it became a widely used compound, which in turn led to more intensive scientific scrutiny that ultimately redefined its role in medicine.
First synthesized around 1910, its effects on blood pressure were academically characterized in the late 1920s and 1930s. wikipedia.org By the 1930s, it was introduced for medical use. wikipedia.org Early academic studies, such as one by Hirsch in 1939, indicated that phenylpropanolamine could be used to produce weight loss. taylorandfrancis.com
In the United States, the Food and Drug Administration (FDA) initiated a comprehensive scientific review of over-the-counter (OTC) drug products in the early 1970s, which included phenylpropanolamine. fda.gov This led to an expert panel recommendation in 1976 that the compound be generally recognized as safe and effective as a nasal decongestant. fda.gov A separate expert panel made a similar recommendation in 1982 for its use in weight control. fda.gov
However, the FDA did not finalize a safe and effective status for the compound due to ongoing reports of hemorrhagic stroke potentially associated with its use. fda.gov These concerns prompted the pharmaceutical industry, at the request of the FDA, to fund a large-scale case-control study to evaluate the risk. fda.govccjm.org This research, known as the "Hemorrhagic Stroke Project," was conducted by scientists at Yale University School of Medicine. ccjm.orgfda.gov The study found an association between phenylpropanolamine use and an increased risk of hemorrhagic stroke in women. fda.gov Following a review of these findings, an FDA advisory committee concluded in October 2000 that phenylpropanolamine could not be considered safe for continued use. fda.gov In November 2000, the FDA issued a public health advisory and requested that all drug companies discontinue marketing products containing the compound. wikipedia.orgfda.gov Subsequently, it was withdrawn from the market in Canada on May 31, 2001. wikipedia.org
| Year | Key Event in Academic & Regulatory Investigation |
| c. 1910 | Phenylpropanolamine is first synthesized. wikipedia.org |
| 1913 | The compound is patented as a mydriatic. wikipedia.org |
| Late 1920s-1930s | Pressor effects (on blood pressure) are scientifically characterized. wikipedia.org |
| 1930s | Introduced for medical use. wikipedia.org |
| 1939 | Early academic studies suggest its utility in producing weight loss. taylorandfrancis.com |
| 1976 | An FDA expert panel recommends PPA be generally recognized as safe and effective as a nasal decongestant. fda.gov |
| 1982 | A second FDA expert panel recommends PPA be generally recognized as safe and effective for weight control. fda.gov |
| 2000 | The Hemorrhagic Stroke Project study links PPA to an increased risk of hemorrhagic stroke. fda.govccjm.orgfda.gov |
| Nov 2000 | The FDA issues a public health advisory and requests the removal of PPA from all drug products. fda.gov |
| May 2001 | PPA is withdrawn from the Canadian market. wikipedia.org |
Core Academic Research Domains of Phenylpropanolamine Hydrochloride
Chemo-Enzymatic Synthesis Approaches
The integration of biological catalysts with chemical reactions offers powerful strategies for the stereoselective synthesis of this compound. These chemo-enzymatic approaches leverage the high selectivity of enzymes to overcome challenges associated with traditional chemical methods.
Multi-Enzymatic Cascade Strategies for this compound Production
Multi-enzymatic cascade reactions, where several enzymatic transformations occur in a single pot, provide an efficient and elegant route to phenylpropanolamine (PPA) stereoisomers. These cascades can be designed to be redox-neutral and minimize downstream processing. acs.orgd-nb.info
A notable one-pot cascade for the synthesis of all four stereoisomers of PPA utilizes a combination of an alcohol dehydrogenase (ADH), an ω-transaminase (ω-TA), and an alanine (B10760859) dehydrogenase. d-nb.infonih.gov This system uses 1-phenylpropane-1,2-diols as key intermediates, which can be generated from β-methylstyrene through the action of a styrene (B11656) monooxygenase and stereocomplementary epoxide hydrolases. d-nb.infonih.gov The ADH and ω-TA work in a complementary fashion to control the regio- and stereoselectivity of the bioamination process, leading to high optical purities (er and dr up to >99.5%) and analytical yields (up to 95%). d-nb.info
For instance, the combination of an (R)-selective carboligase with either an (S)- or (R)-selective ω-transaminase has been shown to produce (1R,2S)-norephedrine or (1R,2R)-norpseudoephedrine with excellent optical purities (ee >99% and de >98%). rsc.org
Table 1: Multi-Enzymatic Cascade for PPA Stereoisomer Synthesis d-nb.info
| Starting Material | Enzyme Combination | Target Stereoisomer | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Analytical Yield |
| 1-phenylpropane-1,2-diol (B147034) | Bs-BDHA + Bm(S)-ωTA | (1S,2S)-norephedrine | >99.5% | 96% | 88% |
| 1-phenylpropane-1,2-diol | Ls-ADH + Cv(S)-ωTA | (1R,2S)-norephedrine | >99.5% | >99.5% | 76% |
Biocatalytic Hydride-Borrowing Reactions in this compound Synthesis
Biocatalytic hydride-borrowing is an atom-economical process that involves the temporary oxidation of an alcohol to a carbonyl intermediate by a dehydrogenase, which is then aminated by a transaminase, followed by reduction using the "borrowed" hydride. This strategy has been successfully applied to the synthesis of PPA stereoisomers.
A three-enzyme hydrogen-borrowing cascade system has been developed for the high regio- and stereoselective synthesis of all PPA stereoisomers from 1-phenylpropane-1,2-diols. This system highlights the power of combining stereocomplementary enzymes to achieve specific stereochemical outcomes.
Asymmetric Synthetic Routes to this compound Stereoisomers
Beyond enzymatic methods, several asymmetric chemical strategies have been developed to access specific stereoisomers of phenylpropanolamine. These routes often employ chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.
One prominent method involves the asymmetric transfer hydrogenation (ATH) of a prochiral cyclic sulfamidate imine derived from racemic 1-hydroxy-1-phenyl-propan-2-one. acs.org Using chiral Rh-complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), as catalysts and a formic acid/triethylamine (B128534) mixture as the hydrogen source, all four enantiomers of norephedrine (B3415761) and norpseudoephedrine (B1213554) can be prepared with high stereoselectivity. acs.org This process benefits from dynamic kinetic resolution, enhancing the yield of the desired stereoisomer. acs.org
Another approach involves the use of chiral auxiliaries derived from norephedrine and norpseudoephedrine itself, which can direct the stereochemical outcome of subsequent reactions. The inversion of stereochemistry at the benzylic carbon of norephedrine can be achieved through nucleophilic cyclization and hydrolysis of an oxazolidinone intermediate. google.com
Chemical Precursor Studies for this compound Synthesis
The most widely documented chemical synthesis of phenylpropanolamine starts from the reaction of benzaldehyde with nitroethane. mdma.chgoogle.comcore.ac.uk This Henry reaction, or nitroaldol reaction, produces a 2-nitro-1-phenyl-1-propanol intermediate, which is subsequently reduced to the corresponding amino alcohol. mdma.chcore.ac.uk
The stereochemical outcome of the initial condensation step is highly dependent on the reaction conditions, particularly the catalyst and temperature. The use of an amine catalyst, such as triethylamine, at low temperatures (-15°C to 0°C) can favor the formation of the (1R,2S)-2-nitro-1-phenyl-1-propanol stereoisomer, which upon reduction yields dl-norephedrine in high yield. mdma.ch This method is noted for its potential for low waste generation. mdma.ch
Table 2: Influence of Catalyst on the Stereospecificity of the Benzaldehyde-Nitroethane Condensation google.com
| Catalyst | Stereochemical Outcome |
| Secondary Amine | Formation of nitrostyrene (B7858105) is prevented, but no significant stereospecificity. |
| Tertiary Amine (e.g., Triethylamine) | Results in stereospecificity, favoring the threo isomers. |
The reduction of the nitroalcohol intermediate can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like zinc and acid or lithium aluminum hydride. google.com
Stereochemical Considerations and Chiral Resolution of Phenylpropanolamine Hydrochloride
Enantiomeric Forms of Phenylpropanolamine Hydrochloride
Phenylpropanolamine (PPA), also known as norephedrine (B3415761), has the chemical formula C₉H₁₃NO. Its structure contains two stereogenic centers, which means it can exist as four distinct stereoisomers. These isomers are organized into two pairs of enantiomers: (1R,2S)- and (1S,2R)-norephedrine, and (1R,2R)- and (1S,2S)-norpseudoephedrine. The term "phenylpropanolamine" or "norephedrine" typically refers to the racemic mixture of the (1R,2S) and (1S,2R) enantiomers, which are diastereomers of norpseudoephedrine (B1213554). wikipedia.org this compound is the salt form of this compound. wikipedia.orgdrugfuture.com
The different enantiomers are often distinguished by their optical rotation, denoted as d- (dextrorotatory) or l- (levorotatory). For instance, PPA is a racemic mixture of d- and l-norephedrine. drugfuture.comnih.gov The spatial arrangement of the functional groups (-OH, -NH₂, -CH₃, and phenyl group) around the two chiral carbons dictates the specific stereoisomeric form.
Table 1: Stereoisomers of Phenylpropanolamine
| Isomer Name | Stereochemical Configuration | Common Name |
|---|---|---|
| (+)-Norephedrine | (1R,2S) | d-Norephedrine |
| (-)-Norephedrine | (1S,2R) | l-Norephedrine |
| (+)-Norpseudoephedrine | (1S,2S) | Cathine |
This table illustrates the four stereoisomers that arise from the two chiral centers in the phenylpropanolamine molecule.
Chromatographic Methods for Enantiomeric Separation of this compound
The separation of phenylpropanolamine's enantiomers is essential for isolating and studying each isomer individually. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for achieving this chiral resolution. csfarmacie.cz Separation can be accomplished directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. nih.gov
One indirect method involves reacting phenylpropanolamine with a chiral derivatizing agent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, to form stable diastereomeric thiourea (B124793) derivatives. nih.gov These derivatives can then be effectively separated using reversed-phase HPLC. nih.gov Another approach utilizes molecular imprinting technology to create polymers (MIPs) with specific recognition sites for a particular enantiomer, which are then used as a chiral stationary phase. nih.gov
Direct enantiomeric separation using HPLC with Chiral Stationary Phases (CSPs) is a widely employed and efficient method. csfarmacie.czwvu.edu CSPs are designed with a chiral selector immobilized on a solid support (like silica (B1680970) gel). The separation is based on the differential interaction between the enantiomers of the analyte and the chiral selector, leading to different retention times.
Several types of CSPs have proven effective for the resolution of phenylpropanolamine and related compounds:
Urea (B33335) Derivative CSPs: A chiral stationary phase based on a urea derivative has been used to directly separate racemic norephedrine under normal-phase HPLC conditions. nih.gov The resolution was optimized by adjusting the mobile phase composition, typically a mixture of hexane, 1,2-dichloroethane, and an alcohol modifier like isopropanol. nih.gov
Quinidine (B1679956) Carbamate (B1207046) CSPs: For related phenylpropanol enantiomers, a CSP made from silica-bonded quinidine carbamate has demonstrated high selectivity under normal-phase conditions, particularly with mobile phases containing ethyl acetate. nih.gov
Molecularly Imprinted Polymers (MIPs): MIPs can be synthesized using either (+)- or (-)-phenylpropanolamine as a template molecule. nih.gov After the template is removed, the polymer contains chiral cavities that preferentially bind to the enantiomer that was used as the template, allowing for chromatographic separation. nih.gov Studies have reported separation factors (α) between 1.8 and 3.8 using this technique. nih.gov
Table 2: HPLC Methods for Phenylpropanolamine Enantiomer Separation
| Method Type | Chiral Selector/Agent | Column Type | Key Findings |
|---|---|---|---|
| Indirect HPLC | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Reversed-Phase | Forms stable diastereomeric thiourea derivatives, allowing separation. nih.gov |
| Direct HPLC (CSP) | Molecularly Imprinted Polymer (MIP) | Custom Packed | Achieved separation factors (α) between 1.8 and 3.8. nih.gov |
| Direct HPLC (CSP) | Urea Derivative | Normal-Phase | Resolution is dependent on the concentration of the alcohol modifier in the mobile phase. nih.gov |
This interactive table summarizes various HPLC techniques developed for the chiral resolution of phenylpropanolamine.
The effectiveness of a chiral separation relies on the mechanism of chiral recognition between the selector (the CSP) and the selectand (the enantiomers). This process involves the formation of transient, diastereomeric complexes through various molecular interactions. nih.govnih.gov For a successful separation, there must be a sufficient difference in the stability of the complexes formed between the chiral selector and each of the two enantiomers.
The "three-point interaction model" is a widely accepted principle explaining chiral recognition. wvu.edu It posits that at least three simultaneous interactions (such as hydrogen bonds, dipole-dipole, ionic, or π-π interactions) are necessary between the chiral selector and at least one of the enantiomers to achieve stable complexation and enantioselectivity. wvu.edunih.gov The other enantiomer will be unable to establish all three of these interactions simultaneously, leading to a less stable complex and a shorter retention time on the column.
In the context of phenylpropanolamine separation on CSPs, the key interactions often involve:
Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups of phenylpropanolamine are prime sites for hydrogen bonding with the CSP.
π-π Interactions: The phenyl ring of PPA can interact with aromatic moieties within the chiral selector.
Dipole-Dipole Interactions: The polar functional groups contribute to electrostatic dipole interactions.
Steric Repulsion: The spatial arrangement of the groups on the chiral centers can cause steric hindrance, preventing one enantiomer from fitting as well as the other into the chiral selector's binding site.
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), combined with molecular modeling, are often used to study these selector-selectand interactions at a molecular level and to understand the structural basis for enantioseparation. nih.govresearchgate.net
Regio- and Stereoselective Synthesis of this compound Isomers
While chromatographic resolution separates pre-existing enantiomers from a racemic mixture, stereoselective synthesis aims to produce a single, desired stereoisomer directly. This approach is often more efficient and economical for producing enantiomerically pure compounds.
A significant advancement in this area is the use of biocatalysis. A one-pot, multi-enzymatic cascade has been developed to synthesize all four possible stereoisomers of phenylpropanolamine with very high optical purity (enantiomeric and diastereomeric ratios >99.5%) and in high yields (up to 95%). d-nb.infonih.gov
This enzymatic process utilizes a combination of an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA). d-nb.infonih.gov The synthesis starts from a 1-phenylpropane-1,2-diol (B147034) intermediate. The exquisite regio- and stereoselectivity of the chosen enzymes dictate which final PPA stereoisomer is formed. d-nb.info By selecting specific ADH and ωTA enzymes with complementary selectivities, researchers can control the synthesis to yield the desired (1R,2S), (1S,2R), (1R,2R), or (1S,2S) isomer. d-nb.infonih.gov This biocatalytic method represents a powerful strategy for accessing all PPA stereoisomers with high precision.
Advanced Analytical Methodologies for Phenylpropanolamine Hydrochloride Research
Spectroscopic Techniques for Phenylpropanolamine Hydrochloride Analysis
Spectroscopic methods offer powerful tools for the structural elucidation and quantification of this compound, often with the advantages of speed and simplicity.
Derivative Spectrophotometric Applications for this compound
Derivative spectrophotometry enhances the resolution of overlapping spectral bands, thereby improving the specificity and sensitivity of spectrophotometric assays. In the analysis of this compound, second-derivative spectrophotometry has been successfully employed.
One such method involves the derivatization of phenylpropanolamine with 2-hydroxynaphthaldehyde. jfda-online.com The resulting product is then analyzed using second-derivative spectrophotometry, with measurements taken between the minimum and maximum wavelengths of 386 nm and 392 nm. jfda-online.com This technique has demonstrated a linear calibration range of 0.5 to 2.0 µg/mL. jfda-online.com The method has been effectively applied to determine the phenylpropanolamine content in pharmaceutical preparations, exhibiting a coefficient of variation between 0.8% and 1.6%. jfda-online.com
Another study reported the use of second-derivative spectra with a maximum at 260 nm and a minimum at 257 nm, offering a wider calibration range of 20 to 350 µg/mL. jfda-online.com These derivative techniques are particularly advantageous as they can often mitigate interference from other compounds present in the sample matrix.
Table 1: Derivative Spectrophotometric Methods for this compound
| Derivatizing Agent | Wavelengths (nm) | Linear Range (µg/mL) | Coefficient of Variation (%) |
| 2-hydroxynaphthaldehyde | 386-392 | 0.5-2.0 | 0.8-1.6 jfda-online.com |
| None | 257 (min), 260 (max) | 20-350 | Not Reported |
Raman Spectroscopic Characterization of this compound
Raman spectroscopy, a non-destructive vibrational spectroscopic technique, provides detailed information about the molecular structure of a substance. europeanpharmaceuticalreview.commedprimepublication.org It has been recognized as a valuable tool in pharmaceutical analysis for its ability to provide a unique "molecular fingerprint" of a compound. europeanpharmaceuticalreview.commedprimepublication.org While specific in-depth research articles detailing the complete Raman spectroscopic characterization of this compound are not abundant in the public domain, its application for the determination of phenylpropanolamine has been noted in reviews of analytical techniques. bvsalud.org The strength of Raman spectroscopy lies in its high specificity and minimal interference from aqueous excipients, making it a promising technique for the analysis of this compound in various formulations. mdpi.com The technique's ability to analyze samples directly through packaging adds to its utility in quality control settings. europeanpharmaceuticalreview.com
Colorimetric and Spectrofluorimetric Principles in this compound Analysis
Colorimetric and spectrofluorimetric methods are based on the formation of a colored or fluorescent product, respectively, upon reaction of the analyte with a specific reagent. These methods are often valued for their sensitivity and simplicity.
A selective and straightforward spectrophotometric method for determining this compound involves its reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone in the presence of acetaldehyde. nih.govresearchgate.net This reaction yields a colored N-vinyl chlorobenzoquinone derivative that exhibits maximum absorbance at 650 nm. nih.govresearchgate.net The method has a rectilinear absorbance-concentration plot over the range of 5-100 µg/mL, with a limit of detection (LOD) of 0.244 µg/mL and a limit of quantitation (LOQ) of 0.74 µg/mL. nih.govresearchgate.net
Another approach involves the derivatization of this compound with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). tandfonline.com This colorimetric method allows for the determination of the compound in the visible range, which is advantageous as it avoids interference from other common pharmaceutical ingredients like aspirin, acetaminophen, and caffeine (B1668208) that absorb strongly in the UV region. tandfonline.com
Table 2: Colorimetric Methods for this compound Analysis
| Reagent | Wavelength (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| 2,3,5,6-tetrachloro-1,4-benzoquinone | 650 | 5-100 | 0.244 nih.govresearchgate.net | 0.74 nih.govresearchgate.net |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Visible Range | Not Specified | Not Specified | Not Specified |
Chromatographic Techniques for this compound Quantification
Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high separation efficiency and enabling the simultaneous determination of multiple components in a mixture.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound in various pharmaceutical dosage forms. nih.govresearchgate.net A variety of HPLC methods have been developed and validated, demonstrating good linearity and precision.
One convenient HPLC method utilizes a reversed-phase ODS column with a mobile phase consisting of a mixture of methanol (B129727), acetonitrile (B52724), 0.1 M acetic acid, and triethylamine (B128534) (20:20:60:0.6, v/v/v/v) containing 0.5 mM sodium heptanesulfonate as an ion-pairing agent. nih.gov Detection is typically performed at 254 nm. nih.gov This method has shown good linearity in the range of 2.5-1000 µM with detection limits ranging from 0.13 to 0.48 µM. nih.gov
Another established HPLC method for the simultaneous determination of this compound, chlorpheniramine (B86927) maleate, and paracetamol employs a Thermo Hypersil Gold C18 column. researchgate.net The isocratic mobile phase is a mixture of methanol and 0.01M disodium (B8443419) hydrogen phosphate (B84403) dihydrate buffer (pH 7, adjusted with orthophosphoric acid) in a 60:40 ratio, with a flow rate of 1 mL/min and UV detection at 217 nm. researchgate.net
A simple HPLC method for the determination of phenylpropanolamine in commercial preparations uses a mobile phase of 5% methanol and 95% buffer solution (pH = 3) at a flow rate of 1.2 mL/min, with detection at 205 nm. changwon.ac.kr This method reported a limit of detection of 4 µg/L and a limit of quantitation of 14 µg/L. changwon.ac.kr
Table 3: HPLC Methods for this compound Quantification
| Column | Mobile Phase | Detection Wavelength (nm) | Linearity Range |
| Reversed-phase ODS | Methanol:Acetonitrile:Acetic Acid (0.1 M):Triethylamine (20:20:60:0.6) with 0.5 mM Sodium Heptanesulfonate | 254 | 2.5-1000 µM nih.gov |
| Thermo Hypersil Gold C18 | Methanol:0.01M Disodium Hydrogen Phosphate Dihydrate Buffer (pH 7) (60:40) | 217 | Not Specified |
| Not Specified | 5% Methanol / 95% Buffer Solution (pH 3) | 205 | Not Specified |
Gas Chromatography (GC) Methodologies for this compound Analysis
Gas Chromatography (GC) is another powerful separation technique suitable for the analysis of volatile or semi-volatile compounds. For the analysis of this compound, which is not inherently volatile, derivatization is typically required.
An analytical procedure has been developed for the GC determination of phenylpropanolamine using trifluoroacetylacetone as a derivatizing reagent. nih.gov The separation is achieved on an HP-5 column (30 m x 0.32 mm i.d., 0.25 µm film thickness) with an initial temperature of 70°C for 5 minutes, followed by a temperature ramp of 10°C/min up to 120°C. nih.gov With a nitrogen flow rate of 2 mL/min and flame ionization detection (FID), the method demonstrated a linear calibration curve in the range of 30-150 µg/mL and a detection limit of 6.0 µg/mL. nih.gov This method has been successfully applied to the analysis of pharmaceutical tablets with a relative standard deviation (R.S.D.) within 0.4-0.9%. nih.gov
In another study, a modified GC method was used as a reference for comparison with a newly developed colorimetric method for the analysis of this compound in tablets and capsules. tandfonline.com The spectrophotometric assay yielded relative standard deviations of 1.7% and 1.6%, which were notably better than the modified GC method's RSDs of 10.0% and 9.2% for the tablet and capsule, respectively. tandfonline.com
Table 4: GC Method for this compound Analysis
| Derivatizing Agent | Column | Temperature Program | Detection | Linear Range (µg/mL) | Detection Limit (µg/mL) |
| Trifluoroacetylacetone | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) | 70°C (5 min), then 10°C/min to 120°C | FID | 30-150 nih.gov | 6.0 nih.gov |
Capillary Electrophoresis Approaches for this compound Separation
Capillary electrophoresis (CE) has emerged as a powerful and versatile technique for the separation and analysis of this compound. nih.gov This method offers high separation efficiency, rapid analysis times, and low consumption of samples and reagents, making it an attractive alternative to traditional chromatographic techniques. nih.gov The fundamental principle of CE lies in the differential migration of charged analytes within a narrow capillary under the influence of an electric field. nih.gov
A significant application of CE in the analysis of this compound is chiral separation, which is crucial as enantiomers of a drug can exhibit different pharmacological effects. amazonaws.com The resolution of Phenylpropanolamine enantiomers is commonly achieved by incorporating chiral selectors into the background electrolyte (BGE). springernature.com Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for this purpose due to their ability to form inclusion complexes with the analyte, leading to differential migration of the enantiomers. springernature.comresearchgate.net
Research has demonstrated the successful enantiomeric resolution of Phenylpropanolamine using various CD derivatives. researchgate.net For instance, effective separation has been achieved using a phosphate buffer at pH 2.7 containing heptakis (2,6-di-O-methyl)-β-cyclodextrin. researchgate.net The type and concentration of the CD, the pH of the buffer, and the applied voltage are critical parameters that are optimized to achieve baseline separation of the enantiomers in a short time frame, often less than 10 minutes. researchgate.net The use of a polyvinyl alcohol-coated capillary can also be employed to prevent the adsorption of analytes to the capillary wall. nih.gov
The development of CE methods for this compound analysis often involves a one-factor-at-a-time optimization strategy. nih.gov This includes studying the effects of BGE composition and concentration, pH, the addition of organic modifiers like acetonitrile, applied voltage, and capillary temperature to achieve optimal separation. nih.gov
Table 1: Capillary Electrophoresis Conditions for Phenylpropanolamine Separation
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Selector | 20 mmol/L heptakis (2,6-di-O-methyl)-β-cyclodextrin | researchgate.net |
| Background Electrolyte | Phosphate buffer | researchgate.net |
| pH | 2.7 | researchgate.net |
| Analysis Time | < 10 minutes | researchgate.net |
| Capillary | Polyvinyl alcohol-coated | nih.gov |
| Organic Modifier | 15% acetonitrile | nih.gov |
| Applied Voltage | 16 kV | nih.gov |
Electrochemical and Potentiometric Sensing for this compound Determination
Electrochemical methods, particularly potentiometric sensors, offer a simple, cost-effective, and rapid approach for the determination of this compound. nih.gov These sensors are based on the measurement of a potential difference between two electrodes, where the potential is related to the concentration of the analyte. medmedchem.com Ion-selective electrodes (ISEs) are a prominent type of potentiometric sensor used for pharmaceutical analysis. nih.gov
A common approach for the determination of this compound involves the development of a polymeric membrane electrode. arabjchem.orgdoi.org These electrodes are typically constructed by incorporating an ion-associate of Phenylpropanolamine, such as Phenylpropanolamine-phosphomolybdate, into a polyvinyl chloride (PVC) matrix plasticized with a suitable solvent mediator like dibutylphthalate. arabjchem.orgdoi.org The performance of these sensors is evaluated based on their response characteristics, including the slope of the calibration curve, the working concentration range, and the limit of detection. researchgate.net
Studies have shown that such ISEs can exhibit a near-Nernstian response over a wide concentration range, for example, from 1 × 10⁻⁵ to 1 × 10⁻² M, with a low detection limit of around 6.3 × 10⁻⁶ M. doi.org The selectivity of the electrode for Phenylpropanolamine over other common inorganic and organic species is a critical performance characteristic. doi.org The operational pH range is also determined to ensure the sensor can be reliably used for the analysis of pharmaceutical preparations without interference from pH changes. researchgate.net For some developed sensors, a stable potential is observed in the pH range of 2.8 to 6.8. researchgate.net
These potentiometric sensors have been successfully applied to the determination of this compound in both pure solutions and pharmaceutical formulations under both batch and flow injection conditions. arabjchem.orgdoi.org
Table 2: Performance Characteristics of a this compound Potentiometric Sensor
| Parameter | Value | Reference |
|---|---|---|
| Concentration Range | 1 × 10⁻⁵–1 × 10⁻² M | doi.org |
| Detection Limit | 6.3 × 10⁻⁶ M | doi.org |
| pH Range | 2.8–6.8 | researchgate.net |
Analytical Method Validation and Performance Criteria for this compound
The validation of analytical methods is essential to ensure the reliability and accuracy of results for the quantification of this compound. gmpua.com Method validation encompasses the evaluation of several performance criteria, including linearity, precision, accuracy, and detection and quantitation limits. gmpua.com
Linearity and Quantitative Range Determination for this compound Assays
Linearity demonstrates that the analytical response is directly proportional to the concentration of this compound over a specified range. gmpua.com This is typically evaluated by analyzing a series of standard solutions at different concentrations. gmpua.com The quantitative range is the interval between the upper and lower concentrations of the analyte that can be determined with acceptable linearity, accuracy, and precision. gmpua.com
For spectrophotometric methods, a linear relationship between absorbance and concentration has been demonstrated for this compound in the range of 5-100 μg/mL. nih.govnih.gov In high-performance liquid chromatography (HPLC) methods, linearity has been established over concentration ranges such as 2.5–1000 µM. capes.gov.br The correlation coefficient (r²) is a key statistic used to assess linearity, with values close to 1 indicating a strong linear relationship. researchgate.net For example, a validated RP-HPLC method for a combination drug product containing this compound showed a correlation coefficient of 1.000000. kemdikbud.go.id
Table 3: Linearity and Quantitative Range for this compound Assays
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Spectrophotometry | 5-100 μg/mL | Not specified | nih.govnih.gov |
| HPLC | 2.5–1000 µM | Not specified | capes.gov.br |
Precision and Accuracy Assessment in this compound Quantification
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ui.ac.id It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies. ui.ac.id
For a spectrophotometric method for this compound, a statistical comparison with a reference method showed no significant difference in precision and accuracy. nih.gov In an HPLC method for the determination of Phenylpropanolamine in serum and urine, the coefficients of variation (a measure of precision) were 5.16% at 25 ng/ml and 2.12% at 500 ng/ml. nih.gov A validated RP-HPLC method for a combination product reported a recovery of 98-100% for Phenylpropanolamine HCl, which falls within the acceptance criteria of 97-103%. kemdikbud.go.id
Table 4: Precision and Accuracy Data for this compound Quantification
| Analytical Method | Concentration | Precision (CV% or RSD%) | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|
| HPLC | 25 ng/ml | 5.16% | Not specified | nih.gov |
| HPLC | 500 ng/ml | 2.12% | Not specified | nih.gov |
Detection and Quantitation Limit Characterization for this compound
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
For a spectrophotometric method involving reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone, the LOD and LOQ for this compound were found to be 0.244 μg/mL and 0.74 μg/mL, respectively. nih.govnih.gov Another study using UV spectrophotometry combined with Classical Least Squares reported an LOD of 1.20 µg/mL and an LOQ of 4.00 µg/mL for Phenylpropanolamine HCl. researchgate.net In an HPLC method, the detection limit was reported as 4.7 ng/mL. capes.gov.br
Table 5: Detection and Quantitation Limits for this compound
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|
| Spectrophotometry | 0.244 μg/mL | 0.74 μg/mL | nih.govnih.gov |
| UV Spectrophotometry-CLS | 1.20 µg/mL | 4.00 µg/mL | researchgate.net |
Pharmacological Mechanisms of Phenylpropanolamine Hydrochloride at the Molecular and Cellular Level
In Vitro Receptor Binding Kinetics and Affinity Studies of Phenylpropanolamine Hydrochloride
Consistent with its primary mechanism as a neurotransmitter releasing agent, in vitro studies have demonstrated that the stereoisomers of phenylpropanolamine possess weak or negligible binding affinity for α- and β-adrenergic receptors. wikipedia.org This finding has led to the reclassification of PPA from a mixed-acting sympathomimetic to an almost exclusively indirectly acting one. wikipedia.org
| Molecular Target/Action | Compound | Potency/Activity | Finding |
| Neurotransmitter Release | Phenylpropanolamine | Potent Norepinephrine (B1679862) Releasing Agent | Acts as a selective releasing agent for norepinephrine. |
| Neurotransmitter Release | Phenylpropanolamine | Weak Dopamine (B1211576) Releasing Agent | Exhibits ~10-fold lower potency for dopamine release compared to norepinephrine release. wikipedia.org |
| Adrenergic Receptor Binding | Phenylpropanolamine | Weak / Negligible Affinity | Stereoisomers show minimal direct binding affinity for α- and β-adrenergic receptors. wikipedia.org |
| Functional β-Adrenoceptor Activity | Phenylpropanolamine | No direct activation | Does not significantly increase cAMP levels in rat heart minces, unlike direct agonists. nih.gov |
| Functional α-Adrenoceptor Activity | Phenylpropanolamine | Preferential α2-Agonist | Constricts blood vessels via direct activation of α2-adrenoceptors; activates α1-adrenoceptors at higher concentrations. researchgate.net |
This table illustrates that phenylpropanolamine's primary molecular mechanism is the release of norepinephrine, with significantly less potent dopamine-releasing activity and generally weak direct affinity for adrenergic receptors, with the notable exception of functional α2-agonism in vascular tissue.
Cellular Signaling Pathways Modulated by this compound
The cellular signaling pathways modulated by this compound are those downstream of the adrenergic receptors activated by the released norepinephrine, as well as those directly activated by PPA's agonism at α2-receptors.
Gq-Protein Coupled Pathway: Norepinephrine released by PPA binds to α1-adrenergic receptors, which are coupled to the Gq family of G-proteins. nih.govresearchgate.net Activation of Gq stimulates the effector enzyme phospholipase C (PLC). nih.govresearchgate.net PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netyoutube.com IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a variety of cellular responses including smooth muscle contraction. nih.govyoutube.com
Gi-Protein Coupled Pathway: Alpha-2 adrenergic receptors are coupled to the Gi family of G-proteins. nonstopneuron.com PPA can activate these receptors both directly and indirectly via norepinephrine release. researchgate.net The Gαi subunit of the Gi protein inhibits the enzyme adenylyl cyclase. nonstopneuron.comwikipedia.org This action decreases the intracellular production of the second messenger cyclic AMP (cAMP) from ATP, thereby opposing the effects of Gs-coupled receptor activation. wikipedia.org
Gs-Protein Coupled Pathway: Beta-adrenergic receptors (β1 and β2) are coupled to Gs-proteins. patsnap.compatsnap.com When activated by norepinephrine, the Gαs subunit stimulates adenylyl cyclase. nih.govyoutube.com This leads to an increase in intracellular cAMP levels. nih.gov cAMP, in turn, activates cAMP-dependent Protein Kinase A (PKA), which phosphorylates various intracellular proteins to mediate physiological responses such as increased heart rate and bronchodilation. nih.govnonstopneuron.comyoutube.com It is critical to note that PPA itself does not directly activate this pathway but causes its modulation by releasing norepinephrine. nih.gov
Metabolic Pathways and Non Human Pharmacokinetic Studies of Phenylpropanolamine Hydrochloride
In Vitro Metabolic Stability Assessment of Phenylpropanolamine Hydrochloride
In vitro studies are fundamental in determining the inherent stability of a drug candidate in a biological environment. For this compound, these assessments have revealed a notable resistance to extensive metabolic breakdown. The presence of a hydroxyl group at the β-carbon and a methyl group at the α-carbon of the phenylpropanolamine molecule contributes to its metabolic stability. wikipedia.org Specifically, the α-methyl group acts as a shield, hindering metabolism by monoamine oxidases (MAOs). wikipedia.org
Identification of Non-Human Metabolites of this compound (e.g., Hippuric Acid, 4-Hydroxynorephedrine)
Despite its relative metabolic stability, a small fraction of phenylpropanolamine undergoes biotransformation, yielding specific metabolites. In non-human subjects, the metabolism of PPA is minimal, with only about 3% to 4% of an oral dose being metabolized. wikipedia.org Two identified metabolites are hippuric acid and 4-hydroxynorephedrine. wikipedia.org Hippuric acid is formed through the oxidative deamination of the side chain of phenylpropanolamine. wikipedia.org The other metabolite, 4-hydroxynorephedrine, is a result of para-hydroxylation of the phenyl ring. wikipedia.org
Enzymatic Biotransformation Processes Affecting this compound (e.g., Monoamine Oxidases, Catechol O-methyltransferase)
The enzymatic processes involved in the metabolism of this compound are specific. The structural characteristics of PPA prevent its interaction with certain key metabolic enzymes. The methyl group at the α-carbon position effectively blocks metabolism by monoamine oxidases (MAOs). wikipedia.org Furthermore, phenylpropanolamine is not a substrate for another important enzyme, catechol O-methyltransferase (COMT). wikipedia.org
Non-Human Elimination Profiles and Renal Excretion Dynamics of this compound
The primary route of elimination for this compound in non-human species is through renal excretion, with a significant portion of the drug being excreted unchanged. nih.gov Approximately 80-90% of a dose is excreted in the urine within 24 hours. nih.gov The elimination of PPA is influenced by urinary pH; acidic urine accelerates its elimination, while alkaline urine slows it down. wikipedia.org
In dogs, the terminal elimination half-life of PPA administered intravenously was found to be approximately 3.5 hours. nih.gov Studies in rats have shown that the renal clearance of a similar phenethylamine (B48288) class compound was significantly higher than the glomerular filtration rate, indicating active tubular secretion in the proximal tubules. nih.gov This secretion process can be inhibited by other organic cations like cimetidine. nih.gov
Preclinical Animal Model Studies on this compound Pharmacokinetic Parameters
Pharmacokinetic studies in various animal models have provided valuable data on the absorption, distribution, and elimination of this compound.
In dogs, oral administration of an immediate-release capsule resulted in rapid absorption and a high bioavailability of 98.2%. nih.gov A controlled-release formulation in dogs showed biphasic absorption, with an initial rapid phase followed by a slower, extended absorption over 16 hours, and a bioavailability of 93.7%. nih.gov Another study in female Beagle dogs reported that the maximum plasma concentration (Cmax) was reached 2 hours after oral administration, with a half-life of 4 hours. nih.gov
The table below summarizes key pharmacokinetic parameters of this compound observed in preclinical animal studies.
| Parameter | Species | Value | Formulation | Reference |
| Terminal Elimination Half-Life | Dog | 3.5 ± 0.5 hours | Intravenous | nih.gov |
| Oral Bioavailability | Dog | 98.2 ± 6.9% | Immediate-Release Capsule | nih.gov |
| Oral Bioavailability | Dog | 93.7 ± 5.9% | Controlled-Release Tablet | nih.gov |
| Time to Maximum Concentration (Tmax) | Dog | 2 hours | Oral | nih.gov |
| Half-Life (T½) | Dog | 4 hours | Oral | nih.gov |
Degradation Pathways and Impurity Profiling of Phenylpropanolamine Hydrochloride
Forced Degradation Studies of Phenylpropanolamine Hydrochloride (Thermal, Hydrolytic, Oxidative, Photolytic Stress)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. This compound has been subjected to a variety of stress conditions, including thermal, hydrolytic, oxidative, and photolytic stress, to intentionally degrade the molecule and identify the resulting degradation products.
Studies have shown that this compound is susceptible to degradation under several stress conditions. Significant degradation has been observed under basic and oxidative conditions. researchgate.netyoutube.com In contrast, the compound has demonstrated relative stability under acidic, neutral, and photolytic conditions in some studies. researchgate.net
Thermal Stress: Thermal degradation studies involve exposing the drug substance to high temperatures. While some studies suggest this compound is relatively stable under dry heat, prolonged exposure or combination with other substances in a formulation can lead to degradation.
Hydrolytic Stress: Hydrolysis is a major degradation pathway for many pharmaceuticals. This compound has been found to be more susceptible to degradation in alkaline (base) conditions compared to acidic or neutral aqueous solutions. researchgate.net
Oxidative Stress: Oxidation is a common degradation pathway for phenethylamine (B48288) derivatives. This compound has been shown to degrade under oxidative conditions, such as exposure to hydrogen peroxide. researchgate.netyoutube.com The presence of a hydroxyl group and an amino group in its structure makes it susceptible to oxidation.
Photolytic Stress: Photostability studies assess the impact of light on the drug substance. While some reports indicate that this compound is fairly stable under photolytic stress, the packaging and formulation can influence its photostability. researchgate.net It is noteworthy that vapor-phase phenylpropanolamine can be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals. nih.gov
A study on a liquid formulation containing this compound in a sugar vehicle indicated a significant loss of the active ingredient, suggesting a chemical incompatibility and degradation. nih.gov
Identification and Structural Characterization of this compound Degradation Products
The identification and structural characterization of degradation products are crucial for ensuring the safety and quality of a pharmaceutical product. While the literature confirms the degradation of this compound under stress conditions, detailed structural elucidation of its specific degradation products is not extensively reported. However, based on the known chemistry of phenethylamines, potential degradation pathways can be postulated.
Oxidative degradation of the side chain could lead to the formation of hippuric acid. wikipedia.org Another potential degradation pathway is the para-hydroxylation of the phenyl ring, which would result in the formation of 4-hydroxynorephedrine. wikipedia.org The primary amine group is also a potential site for oxidative deamination.
The general approach to identifying these degradation products involves isolating them using techniques like preparative chromatography and then subjecting them to spectroscopic analysis, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to determine their chemical structures. nih.gov
Impurity Profiling Methodologies for this compound
Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. For this compound, this involves developing sensitive and specific analytical methods to detect and measure any degradation products or process-related impurities.
High-performance liquid chromatography (HPLC) is the most widely used technique for the impurity profiling of this compound. Various reversed-phase HPLC methods have been developed for the simultaneous determination of this compound and other active ingredients in pharmaceutical formulations. nih.govapjhs.comnih.gov
Application of Hyphenated Techniques in this compound Impurity Identification (LC-MS, GC-MS)
Hyphenated analytical techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the identification of unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly valuable for impurity profiling as it provides both chromatographic separation and mass information of the eluted compounds. This technique can be used to determine the molecular weights of degradation products, which, combined with fragmentation data (MS/MS), can help in their structural elucidation. researchgate.net While specific LC-MS studies detailing the full impurity profile of degraded this compound are not abundant in publicly available literature, the methodology is standard practice in the pharmaceutical industry for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of volatile impurities or derivatives of this compound.
Development of Stability-Indicating Analytical Methods for this compound
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A key feature of such a method is its ability to separate the API from its degradation products and any other potential impurities.
Several stability-indicating HPLC methods have been developed and validated for the determination of this compound in various pharmaceutical dosage forms. nih.govapjhs.com These methods are crucial for routine quality control and for stability testing of the final product.
A typical stability-indicating HPLC method for this compound would involve:
A reversed-phase column (e.g., C18).
A mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol).
UV detection at a wavelength where this compound and its potential impurities have adequate absorbance.
The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines and includes parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the peak of this compound from the peaks of its degradation products generated during forced degradation studies.
Table of Research Findings on this compound Degradation
| Stress Condition | Observation | Analytical Technique | Reference |
| Basic Hydrolysis | Significant degradation | HPLC | researchgate.net |
| Oxidative (H2O2) | Significant degradation | HPLC | researchgate.netyoutube.com |
| Acidic Hydrolysis | Relatively stable | HPLC | researchgate.net |
| Photolytic | Relatively stable | HPLC | researchgate.net |
| In Sugar Vehicle | Loss of active ingredient | Chemical Assay | nih.gov |
Academic Research Trends and Future Perspectives for Phenylpropanolamine Hydrochloride
Evolution of Research Paradigms for Phenylpropanolamine Hydrochloride Investigation
The scientific inquiry into this compound has undergone a significant transformation since its first synthesis around 1910. wikipedia.org The research paradigms have shifted from foundational pharmacology and therapeutic discovery to a focus on drug delivery systems and, ultimately, to rigorous safety and risk assessment. This evolution reflects broader trends in pharmaceutical sciences and regulatory standards over the past century.
Initially, research centered on characterizing the fundamental pharmacological properties of PPA. Synthesized in the early 20th century, early studies in the 1920s and 1930s identified its pressor effects (the ability to raise blood pressure) and its sympathomimetic mechanism of action. wikipedia.org This foundational work established its potential as a therapeutic agent by demonstrating its ability to stimulate adrenergic receptors, leading to vasoconstriction. patsnap.compatsnap.com This understanding paved the way for its primary clinical applications as a nasal decongestant and an appetite suppressant. patsnap.com
The mid-20th century saw a paradigm shift towards optimizing its delivery and clinical efficacy. A significant area of research was the development of controlled-release formulations to provide prolonged therapeutic effects. PPA was a key compound in the development of innovative drug delivery technologies, such as the Spansule® capsule technology and the OROS® (Oral Osmotic) system used in products like Acutrim®. nih.gov Research during this period was heavily focused on pharmacokinetics, studying the absorption, distribution, metabolism, and excretion of these new formulations to ensure steady-state concentrations and sustained clinical action. wikipedia.orgcore.ac.uk
By the late 20th century, the research focus pivoted dramatically towards pharmacovigilance and risk assessment. As PPA saw widespread use in over-the-counter products, case reports of adverse drug reactions began to accumulate. nih.gov This prompted a new wave of epidemiological and clinical studies designed to rigorously evaluate its safety profile. A landmark investigation, the "Hemorrhagic Stroke Project" conducted by researchers at Yale University School of Medicine, found an association between PPA use and an increased risk of hemorrhagic stroke, particularly in women. patsnap.comfda.gov This study was a critical turning point, shifting the research paradigm from confirming efficacy to quantifying risk. The findings from this and other safety-focused studies ultimately led to the U.S. Food and Drug Administration (FDA) issuing a public health warning in 2000 and requesting its removal from all drug products. fda.govfda.gov
Table 1: Evolution of this compound Research Focus
| Decade(s) | Primary Research Paradigm | Key Research Questions | Representative Findings |
|---|---|---|---|
| 1910s-1940s | Foundational Pharmacology & Synthesis | What are the chemical properties and physiological effects of this compound? | First synthesized around 1910; pressor effects and sympathomimetic action characterized. wikipedia.org |
| 1950s-1980s | Clinical Application & Formulation | How can PPA be effectively formulated for sustained therapeutic use as a decongestant and anorectic? | Development of extended-release oral formulations (e.g., Spansule®, OROS®) to maintain steady drug levels. nih.gov |
| 1980s-1990s | Clinical Efficacy & Cardiovascular Effects | What are the specific effects on blood pressure and mood at recommended doses? | Controlled studies evaluated cardiovascular and subjective variables, often finding minimal effects at standard doses. nih.govresearchgate.net |
| Late 1990s-2000s | Risk Assessment & Pharmacovigilance | Is there a causal link between PPA use and reported adverse events, particularly hemorrhagic stroke? | Epidemiological studies, notably the Yale Hemorrhagic Stroke Project, identified an increased risk of stroke. patsnap.comfda.gov |
Interdisciplinary Research Opportunities in this compound Science
Despite its withdrawal from many markets, the extensive historical data and unique properties of this compound present several opportunities for future interdisciplinary research. These investigations could yield valuable insights in fields ranging from medicinal chemistry to neuroscience, using PPA as a tool compound or a negative exemplar to inform future drug development.
Medicinal Chemistry and Pharmacology: The primary opportunity lies in using PPA's chemical structure as a starting point for designing safer sympathomimetic agents. By systematically modifying the phenylpropanolamine scaffold, medicinal chemists could work to dissociate the desired therapeutic effects (vasoconstriction for decongestion) from the undesired cardiovascular and central nervous system effects. This research would involve synthesizing new analogues and employing high-throughput screening to assess their binding affinity and functional activity at various adrenergic receptor subtypes. The goal would be to develop compounds with greater receptor selectivity, potentially leading to new decongestants or appetite suppressants that lack the risks associated with PPA.
Toxicology and Drug Safety: The association of PPA with hemorrhagic stroke is not entirely understood at the molecular level. Advanced toxicological research, potentially using modern techniques like transcriptomics or proteomics on relevant cell models, could elucidate the specific pathways through which PPA contributes to cerebrovascular events. Understanding this mechanism is crucial for predictive toxicology, helping to create better screening models for evaluating the potential cardiovascular risks of new drug candidates, particularly other sympathomimetics.
Neuroscience: PPA's role as an appetite suppressant was linked to its effects on the central nervous system, though these mechanisms are not fully characterized. patsnap.com While its blood-brain barrier penetration is limited, it does exert central effects. wikipedia.org PPA could be used as a pharmacological tool in preclinical models to probe the hypothalamic circuits that regulate hunger and satiety. Such research could help map the specific neuronal populations and neurotransmitter systems involved in appetite control, providing targets for the development of new, safer anti-obesity therapeutics.
Pharmaceutical Technology: PPA was integral to the development of early and successful controlled-release drug delivery systems. nih.gov A historical analysis of the formulation science behind products like Contac® and Acutrim® could provide valuable lessons for modern pharmaceutical technologists. Research could focus on re-evaluating these platforms with modern analytical techniques to better understand the polymer science and diffusion kinetics that governed their in-vivo performance. This knowledge could inform the design of next-generation oral delivery systems for other challenging molecules.
Table 2: Potential Interdisciplinary Research Directions for this compound
| Research Field | Potential Research Focus | Objective |
|---|---|---|
| Medicinal Chemistry | Design of novel PPA analogues. | To create safer sympathomimetic drugs by separating therapeutic from adverse effects. |
| Toxicology | Elucidation of the molecular mechanism of PPA-induced hemorrhagic stroke. | To develop predictive models for cerebrovascular risk assessment of new drug candidates. |
| Neuroscience | Use PPA as a tool to study hypothalamic appetite regulation. | To identify new targets for the development of safer anti-obesity medications. patsnap.com |
| Pharmaceutical Technology | Historical and technical re-evaluation of PPA's controlled-release formulations. | To apply lessons from past successes to the design of modern drug delivery systems. nih.gov |
Q & A
Q. How can the structural identity of phenylpropanolamine hydrochloride be confirmed in synthesized batches?
Methodological Answer: Use a combination of spectroscopic techniques. Infrared (IR) spectroscopy (KBr disc, 10 μm filter) can validate functional groups (e.g., -NH2, -OH) via characteristic peaks, while mass spectrometry confirms the molecular ion at m/z 187.667 . Cross-reference with IUPAC Standard InChIKey (DYWNLSQWJMTVGJ-UHFFFAOYSA-N) for digital structural validation . For purity, compare melting points (190–194°C) against pharmacopeial standards .
Q. What analytical methods are recommended for quantifying this compound in bulk formulations?
Methodological Answer: Normal-phase HPLC with periodate oxidation is a validated approach. Oxidation converts PPA-HCl to benzaldehyde, detected at 254 nm. Calibration curves (linear range: 0.001–10.41 μg/mL, r = 0.9999) ensure precision (RSD <2%) . Cross-validate with USP monographs for dissolution testing (e.g., paddle apparatus, 900 mL pH 4.5 buffer, 50 rpm) .
Q. How can researchers ensure compliance with pharmacopeial standards for extended-release formulations of PPA-HCl?
Methodological Answer: Follow harmonized USP guidelines for dissolution profiling. For extended-release capsules, use multi-stage testing (e.g., 0.1 N HCl for 2 hours, then pH 6.8 buffer) to assess release kinetics . Compare results against reference standards (CAS 154-41-6) and document deviations using FINER criteria (Feasibility, Novelty, Relevance) .
Advanced Research Questions
Q. How can conflicting dissolution data between immediate-release and extended-release PPA-HCl formulations be resolved?
Methodological Answer: Apply root-cause analysis. Investigate excipient interactions (e.g., matrix-forming polymers) via differential scanning calorimetry (DSC) or X-ray diffraction. Statistically evaluate batch variability using ANOVA (p < 0.05) and refine sampling protocols (e.g., stratified random sampling) . Reference USP General Chapter <711> for acceptance criteria .
Q. What strategies validate the stability of PPA-HCl under accelerated degradation conditions (e.g., oxidative stress)?
Methodological Answer: Design stress tests per ICH Q1A guidelines. Expose samples to 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Monitor primary degradation pathways (e.g., oxidation to benzaldehyde) and quantify using validated HPLC methods . Use PICO framework to define outcomes: Population (formulation batches), Intervention (stress conditions), Comparison (control samples), Outcome (degradation ≤5%) .
Q. How do enantiomeric impurities in PPA-HCl impact pharmacological activity, and how are they quantified?
Methodological Answer: Employ chiral chromatography (e.g., Chiralpak® AD-H column) with polar organic mobile phases. Validate enantiomer separation (resolution ≥1.5) and quantify impurities against USP thresholds (e.g., ≤0.5% for individual enantiomers) . Correlate findings with in vitro receptor-binding assays to assess activity loss .
Q. What methodological challenges arise in cross-validating IR and Raman spectroscopy for polymorphic screening of PPA-HCl?
Methodological Answer: Address instrument sensitivity disparities. IR may fail to distinguish polymorphs with subtle hydrogen-bonding differences, whereas Raman’s laser excitation (e.g., 785 nm) enhances crystal lattice resolution. Validate polymorphic forms via XRPD and DSC, ensuring error margins ≤2% in peak assignments .
Regulatory and Safety-Oriented Questions
Q. How do regulatory agencies address safety concerns linked to PPA-HCl, and what preclinical assays are critical for risk mitigation?
Methodological Answer: Refer to FDA/EMA guidelines requiring adrenergic receptor off-target profiling. Conduct in vitro hERG channel assays to assess cardiac liability (IC50 >30 μM acceptable) and in vivo telemetry studies (rodent models) for blood pressure monitoring . Document ethical compliance per FINER criteria .
Q. What analytical workflows reconcile discrepancies between compendial (USP) and non-compendial methods for PPA-HCl assay?
Methodological Answer: Perform method equivalence studies using Bland-Altman analysis. For example, compare UV spectrophotometry (USP) with LC-MS/MS in a matrix of 20 batches. Establish bias limits (±3%) and optimize extraction protocols (e.g., sonication time, solvent polarity) to harmonize results .
Q. How can researchers design robust forced degradation studies to identify unknown impurities in PPA-HCl?
Methodological Answer: Use a fractional factorial design to test multiple stressors (acid/base hydrolysis, thermal, photolytic). Characterize impurities via high-resolution MS/MS and NMR (1H, 13C). Apply QbD principles to define design space for impurity profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
